molecular formula C37H39N5O3 B2580182 2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034519-12-3

2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2580182
CAS No.: 2034519-12-3
M. Wt: 601.751
InChI Key: FNYXBTHZAZEDAZ-UHFFFAOYSA-N
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Description

The compound 2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a structurally complex molecule featuring a benzo[de]isoquinoline-1,3-dione core linked to dual piperazine moieties. The benzo[de]isoquinoline-dione scaffold is known for its planar aromatic structure, which facilitates π-π interactions in biological systems, while the piperazine units enhance solubility and enable diverse substitution patterns .

Properties

IUPAC Name

2-[2-[4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H39N5O3/c43-33(40-22-24-41(25-23-40)35(29-9-3-1-4-10-29)30-11-5-2-6-12-30)27-39-19-17-38(18-20-39)21-26-42-36(44)31-15-7-13-28-14-8-16-32(34(28)31)37(42)45/h1-16,35H,17-27H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYXBTHZAZEDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H39N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Piperazine-Linked Isoquinoline/Isoindoline Derivatives

Compound ID/Name Core Structure Piperazine Substituent(s) Key Biological Activity (IC50) Synthesis Yield (%) References
Target Compound Benzo[de]isoquinoline-dione 4-Benzhydrylpiperazin-1-yl-2-oxoethyl Not reported Not reported
4a (o-Chlorobenzyl derivative) Isoindoline-dione o-Chlorobenzyl AChE inhibition: 0.91 ± 0.045 μM Not specified
4h (4-Methoxybenzyl derivative) Isoindoline-dione 4-Methoxybenzyl Not reported Not specified
12a (Pyridin-2-ylmethyl derivative) Isoindoline-dione Pyridin-2-ylmethyl Not reported 20%
Compound 9 (Dimethylbenzo-dioxolyl) Dimethylisoquinoline-dione 2,2-Dimethylbenzo[d][1,3]dioxol-4-yl Not reported 39%
327093-95-8 Benzo[de]isoquinoline-dione 3,4,5-Trimethoxybenzoyl Not reported Not reported

Key Comparative Insights:

Core Structure Variations: The target compound and 327093-95-8 share the benzo[de]isoquinoline-dione core, which may enhance binding affinity to aromatic-rich enzyme pockets (e.g., AChE) compared to isoindoline-dione derivatives like 4a and 12a .

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., o-chlorine in 4a ) significantly enhance AChE inhibition (IC50 = 0.91 μM), rivaling donepezil (IC50 = 0.14 μM) . The benzhydryl group in the target compound may confer prolonged receptor occupancy due to hydrophobic interactions, though this remains speculative without direct data.
  • Methoxy (4h ) and pyridyl (12a ) substituents modulate electronic properties but show unquantified effects on activity .

Synthesis and Practical Considerations :

  • Yields vary widely: 12a was synthesized in 20% yield via alkylation , while Compound 9 achieved 39% yield using a similar approach . The target compound’s commercial availability () suggests scalable synthesis, though specifics are undisclosed .
  • Demethylation reactions (e.g., BBr3-mediated in ) achieve 75% yields, highlighting efficient strategies for hydroxyl-group introduction .

The dual piperazine chains may offer multitarget interactions, a trend observed in dual-binding-site AChE inhibitors .

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